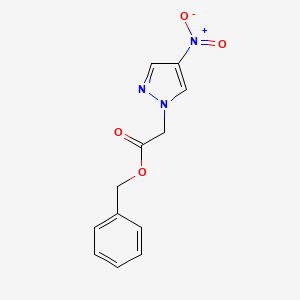
N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride
説明
N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride, also known as Venlafaxine, is a chemical compound that belongs to the class of antidepressants known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake transporters, making it an effective antidepressant drug.
作用機序
N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride works by inhibiting the reuptake of both serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which ultimately results in the antidepressant effect of N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride.
Biochemical and Physiological Effects
N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride has also been shown to decrease the levels of cortisol, which is a hormone that is associated with stress.
実験室実験の利点と制限
One advantage of using N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is that it has a well-established mechanism of action, which makes it easier to study its effects on the brain and behavior. However, one limitation is that it can have a number of side effects, such as nausea, dizziness, and insomnia, which can affect the results of experiments.
将来の方向性
There are a number of future directions for research on N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride. One area of research is the development of new SNRIs that are more effective and have fewer side effects than N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride. Another area of research is the study of the long-term effects of N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride on the brain and behavior. Finally, there is a need for more research on the use of N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride in the treatment of other disorders, such as bipolar disorder and post-traumatic stress disorder.
Conclusion
In conclusion, N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride is a potent antidepressant drug that has been widely used in scientific research. It works by inhibiting the reuptake of both serotonin and norepinephrine, which leads to an increase in the activation of postsynaptic receptors. N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride has a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. Finally, there are a number of future directions for research on N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride, including the development of new SNRIs and the study of its long-term effects.
科学的研究の応用
N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride has been widely used in scientific research for its antidepressant properties. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. N-(4-butoxy-3-chloro-5-ethoxybenzyl)-2-phenylethanamine hydrochloride has also been used in the treatment of hot flashes in menopausal women and in the management of neuropathic pain.
特性
IUPAC Name |
N-[(4-butoxy-3-chloro-5-ethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2.ClH/c1-3-5-13-25-21-19(22)14-18(15-20(21)24-4-2)16-23-12-11-17-9-7-6-8-10-17;/h6-10,14-15,23H,3-5,11-13,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWDEIKFGWPTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)CNCCC2=CC=CC=C2)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)

![N-(2-fluoro-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227142.png)
![N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea](/img/structure/B4227156.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)



![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-1-naphthylacetamide](/img/structure/B4227203.png)
![ethyl 6-[(benzylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4227209.png)
![8-(4-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4227214.png)